1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole
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Overview
Description
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole is a complex organic compound that features a trifluoromethyl group, a chloro group, and a pyridinyl-indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyridinyl Intermediate: The initial step involves the chlorination and trifluoromethylation of a pyridine derivative.
Indole Formation: The pyridinyl intermediate is then subjected to a cyclization reaction with an indole precursor.
Final Product Isolation: The final step involves purification and isolation of the desired product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to changes in the indole ring structure .
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole has several scientific research applications:
Agrochemicals: It is explored as a potential active ingredient in pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-benzimidazole: Contains a benzimidazole ring, offering different electronic properties.
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole: Features a pyrazole ring, which can affect its reactivity and biological activity.
Uniqueness
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole is unique due to its combination of a trifluoromethyl group, a chloro group, and an indole ring. This combination imparts distinct electronic properties and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2/c15-11-7-10(14(16,17)18)8-19-13(11)20-6-5-9-3-1-2-4-12(9)20/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOFLNFVIDOHEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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